molecular formula C15H14N2S B12164056 N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine

N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine

Cat. No.: B12164056
M. Wt: 254.4 g/mol
InChI Key: SYMOJHGEXIMUCF-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine is a chemical compound characterized by a benzothiazine ring structure substituted with an amine group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination Reaction: : One common method to synthesize N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine involves the amination of 2H-1,4-benzothiazine with 4-methylaniline. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions.

  • Cyclization Reaction: : Another approach involves the cyclization of 4-methylphenylthiourea with ortho-aminobenzaldehyde. This reaction is usually carried out in the presence of an acid catalyst like hydrochloric acid (HCl) and under reflux conditions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). These reactions can lead to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into its corresponding amine or alcohol derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

This compound has shown promise in preclinical studies as an antimicrobial and anticancer agent. Its mechanism of action involves disrupting cellular processes in pathogens and cancer cells, leading to cell death.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for creating colorants with specific properties.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to therapeutic effects. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2H-1,4-benzothiazin-3-one: This compound differs by having a ketone group instead of an amine group, which affects its reactivity and applications.

    N-(4-methylphenyl)-2H-1,4-benzothiazin-3-thiol:

Uniqueness

N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine

InChI

InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)16-15-10-18-14-5-3-2-4-13(14)17-15/h2-9H,10H2,1H3,(H,16,17)

InChI Key

SYMOJHGEXIMUCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3SC2

Origin of Product

United States

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